Lipophilicity Modulation: LogP Shift Driven by 4-Bromo Substitution
The introduction of a bromine atom at the 4-position produces a substantial increase in calculated lipophilicity relative to the non-brominated parent scaffold. The target compound exhibits a computed LogP of 1.57 , compared to a LogP of 0.8 for 2-(1,2,2-trifluoroethyl)pyridazin-3-one [1]. This represents a ΔLogP of +0.77 units, which is meaningful for modulating membrane permeability and off-target binding in medicinal chemistry programs.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5681 |
| Comparator Or Baseline | 2-(1,2,2-Trifluoroethyl)pyridazin-3-one: LogP = 0.8 |
| Quantified Difference | ΔLogP = +0.77 (approximately 5.9-fold increase in partition coefficient) |
| Conditions | Both values computed; target compound via XLogP3 (Chemscene); comparator via XLogP3-AA (PubChem) |
Why This Matters
The 0.77 LogP unit increase is sufficient to alter the predicted membrane permeability and oral bioavailability profile of derived drug candidates, making this building block specifically useful when higher lipophilicity is required without introducing additional heteroatoms or chiral centers.
- [1] PubChem. 2-(1,2,2-Trifluoroethyl)pyridazin-3-one (CID 174406516). XLogP3-AA: 0.8. View Source
